molecular formula C12H15NO4 B14282949 N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide CAS No. 120882-37-3

N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B14282949
CAS No.: 120882-37-3
M. Wt: 237.25 g/mol
InChI Key: NXEBDXLSRZXMIU-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 4-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the benzodioxole ring and carboxamide group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

120882-37-3

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

N,N-diethyl-4-hydroxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C12H15NO4/c1-3-13(4-2)12(15)8-5-6-9-11(10(8)14)17-7-16-9/h5-6,14H,3-4,7H2,1-2H3

InChI Key

NXEBDXLSRZXMIU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(C=C1)OCO2)O

Origin of Product

United States

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